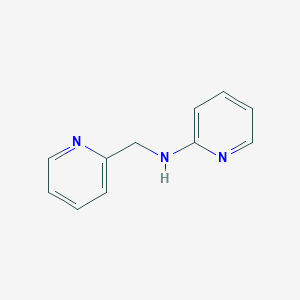

N-(Pyridin-2-ylmethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13-11/h1-8H,9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBOTAVQNGSFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Pyridin-2-ylmethyl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with 2-aminomethylpyridine in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically proceeds as follows :

- Dissolve 2-pyridinecarboxaldehyde (10 mmol) in methanol.

- Add a methanol solution of 2-aminomethylpyridine (10 mmol) dropwise to the aldehyde solution while stirring at room temperature.

- After the addition is complete, stir the reaction mixture for 10 hours.

- Gradually add NaBH4 (20 mmol) to the reaction mixture, causing the solution to change from brown to light yellow.

- Stir the mixture overnight at room temperature.

- Remove the solvent under reduced pressure and add distilled water to the residue.

- Adjust the pH to neutral using 32% hydrochloric acid.

- Extract the product with dichloromethane (3 × 30 mL).

- Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and remove the solvent under reduced pressure to obtain the product as a yellow liquid with a yield of 95%.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other substituents.

Common Reagents and Conditions

Oxidation: I2 and TBHP in toluene.

Reduction: NaBH4 in methanol.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: N-(Pyridin-2-yl)amides.

Reduction: this compound.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of N-(Pyridin-2-ylmethyl)pyridin-2-amine as a nitric oxide (NO) donor, which can be utilized in photodynamic therapy (PDT) for cancer treatment. The compound can form complexes with metal ions such as manganese (Mn) and iron (Fe), enhancing its efficacy in targeted NO delivery to tumor sites upon light activation. This mechanism is particularly promising for treating prostate cancer, where NO has been shown to reverse chemotherapy resistance and promote cancer cell death .

Antileishmanial Activity

Another significant application of related pyridine derivatives is their effectiveness against Leishmania donovani, the causative agent of visceral leishmaniasis. Compounds such as 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide have demonstrated substantial activity against both promastigote and amastigote forms of the parasite. This compound exhibited a 50% inhibitory concentration (IC) of 38.5 µg/mL against promastigotes and 86.4 µg/mL against intracellular amastigotes, indicating its potential as an antileishmanial agent .

Coordination Chemistry

Ligand Properties

this compound acts as a bidentate ligand capable of forming stable complexes with various transition metals. The presence of nitrogen atoms allows for coordination through lone pair donation, making it suitable for creating metal complexes that can exhibit interesting electronic and magnetic properties. These complexes are being explored for applications in catalysis and materials science .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions enables the development of more complex structures with potential biological activity. For instance, this compound derivatives have been synthesized through methods such as oxidative amidation and C–C bond cleavage, leading to compounds with enhanced pharmacological profiles .

Data Tables

Case Studies

- Photodynamic Therapy for Prostate Cancer

- Antileishmanial Drug Development

Mechanism of Action

The mechanism of action of N-(Pyridin-2-ylmethyl)pyridin-2-amine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence the reactivity and stability of the metal complexes formed. The compound’s molecular targets and pathways depend on the specific application and the nature of the metal ion it coordinates with .

Comparison with Similar Compounds

Oxadiazole Derivatives

Example Compounds :

- N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c)

- N-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1g)

Key Features :

- Structure : Incorporation of a 1,3,4-oxadiazole ring linked to the pyridin-2-amine core via a methyl group. Substituents (e.g., Cl, OMe) modulate electronic properties.

- Activity: Demonstrated selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM, attributed to enhanced electron-withdrawing effects and lipophilicity .

- Synthesis : Cyclization of thiosemicarbazides using POCl₃, followed by nucleophilic substitution .

Comparison :

- Chlorine substituents enhance cytotoxicity, while methoxy groups improve solubility .

Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

Example Compounds :

- 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (33)

- 3-(4-Fluorophenyl)-5-(4-isopropylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (35)

Key Features :

- Structure : Pyrazolo-pyrimidine fused ring system with aryl substituents (e.g., 4-fluorophenyl, isopropylphenyl).

- Activity : Anti-mycobacterial activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL). Bulky substituents (e.g., isopropyl) enhance membrane permeability .

- Synthesis : Suzuki coupling of boronic acids with brominated intermediates, followed by deprotection .

Comparison :

Schiff Bases Derived from 2-Aminopyridine

Example Compounds :

- N-(2-Hydroxylbenzylidene)pyridin-2-amine (I)

- N-(5-Nitro-2-hydroxylbenzylidene)pyridin-2-amine (II)

Key Features :

- Structure: Imine linkage (-CH=N-) between 2-aminopyridine and substituted benzaldehydes.

- Activity : Antimicrobial activity against Staphylococcus aureus and Escherichia coli (inhibition zones: 8–12 mm at 100 µg/mL). Nitro groups enhance activity via radical stabilization .

- Synthesis: Condensation of 2-aminopyridine with aldehydes in ethanol under reflux .

Comparison :

- Schiff bases exhibit keto-enol tautomerism in polar solvents (e.g., DMF), enabling pH-dependent reactivity. The absence of a methylene spacer reduces steric hindrance, facilitating bacterial membrane disruption compared to N-(pyridin-2-ylmethyl)pyridin-2-amine .

Bis(pyridylmethyl)amine Ligands

Example Compound :

- 6-((((6-Aminopyridin-2-yl)methyl)(pyridin-2-ylmethyl)amino)methyl)pyridin-2-amine (BAPA)

Key Features :

- Structure : Three pyridyl groups linked by methylene and amine spacers.

- Application : Used in Co(III) and Cu(II) complexes for oxygen activation studies. Higher denticity (tetradentate) improves metal coordination stability .

- Synthesis : Multi-step synthesis involving nucleophilic substitution and deprotection of pivalamide intermediates (93% yield) .

Comparison :

Physicochemical Properties

| Compound | Molecular Weight | Solubility | Key Functional Groups |

|---|---|---|---|

| This compound | 200.2 g/mol | Moderate in DMF | Pyridyl, amine |

| Oxadiazole derivative (1c) | 331.8 g/mol | Low in water | Oxadiazole, Cl |

| Schiff base (II) | 258.2 g/mol | High in DMF | Nitro, hydroxyl |

| BAPA | 321.3 g/mol | Low in ethanol | Multiple pyridyls |

Biological Activity

N-(Pyridin-2-ylmethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula CHN and features two pyridine rings connected by a methylene bridge. This structure allows for unique interactions with biological targets, particularly through coordination with metal ions and inhibition of specific protein kinases.

The primary mechanism of action for this compound involves its interaction with the serine/threonine protein kinase PLK4 . PLK4 plays a crucial role in centriole duplication, and the inhibition of this kinase leads to disrupted cell cycle progression and potential antitumor effects.

Targeted Pathways

- PLK4 Inhibition : The compound's inhibition of PLK4 affects the centriole duplication pathway, which is vital for proper cell division.

Coordination Chemistry

The compound can also coordinate with metal ions via nitrogen atoms in the pyridine rings, influencing the stability and reactivity of metal complexes formed. This property can be exploited for targeted drug delivery systems in cancer therapy.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity, with IC values indicating its effectiveness in inhibiting cell growth:

These values demonstrate that this compound is particularly effective against aggressive cancer types, such as triple-negative breast cancer (TNBC).

Case Studies

- Anticancer Activity : In vivo studies demonstrated that treatment with this compound significantly inhibited tumor growth in mouse models of MDA-MB-231 TNBC, outperforming conventional chemotherapeutic agents like 5-Fluorouracil (5-FU) .

- Mechanistic Insights : Further investigations revealed that the compound not only inhibited PLK4 but also affected downstream signaling pathways involved in apoptosis and cell cycle regulation, enhancing its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for N-(Pyridin-2-ylmethyl)pyridin-2-amine, and how can purity be optimized?

The compound is typically synthesized via reductive amination using pyridine-2-carbaldehyde and a primary amine (e.g., ethylamine or 2-aminomethylpyridine). For example, NaBH₄ reduction of the Schiff base intermediate in 1,4-dioxane with acetic acid as a catalyst yields the target amine . Purity optimization involves recrystallization from ethanol/water mixtures, monitored by ¹H NMR and LC-MS to confirm the absence of unreacted aldehyde or byproducts .

Q. How is this compound characterized structurally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation of ethanol/water solutions, and refinement using SHELX programs (e.g., SHELXL) ensures accurate bond length/angle determination . Complementary techniques include ¹H/¹³C NMR (to verify proton environments and connectivity) and IR spectroscopy (to confirm amine N–H stretches) .

Q. What metal ions does this compound coordinate with, and what are the implications for catalysis?

The ligand binds transition metals (e.g., Mn²⁺, Co²⁺, Ni²⁺) through its pyridyl and amine groups, forming octahedral or square-planar complexes. These complexes are studied for catalytic applications, such as oxidation or C–C coupling reactions. Stability constants are determined via potentiometric titrations, while catalytic efficiency is assessed using turnover frequency (TOF) measurements .

Advanced Research Questions

Q. How can synthetic routes be adapted to improve yield in multigram-scale production?

A two-step protocol involving (1) Schiff base formation with pyridine-2-carbaldehyde and (2) NaBH₄ reduction under inert atmosphere (to prevent oxidation) achieves >60% yield. Solvent optimization (e.g., THF for better solubility) and microwave-assisted reduction (30 min vs. 2 h conventional heating) further enhance efficiency . Post-synthesis, column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) removes trace impurities .

Q. What strategies resolve contradictions in reported crystallographic data (e.g., bond length discrepancies)?

Discrepancies may arise from torsional strain or crystal packing effects. Use SHELXL’s absorption correction tools (e.g., spherical harmonics for anisotropic data) . Cross-validate with DFT calculations (B3LYP/6-31G*) to compare experimental vs. theoretical bond lengths. For example, a >0.05 Å deviation warrants re-examination of refinement parameters or crystal quality .

Q. How does tautomerism affect NMR interpretation, and how is this mitigated?

Dynamic exchange between amine and imine tautomers broadens NMR peaks. Low-temperature ¹H NMR (e.g., –40°C in CDCl₃) stabilizes tautomers, resolving split signals. Alternatively, deuterated solvents (DMSO-d₆) slow exchange, enabling clear assignment of NH and pyridyl protons .

Q. What computational methods predict the ligand’s behavior in biological systems?

Molecular docking (AutoDock Vina) models interactions with kinase targets (e.g., FAK), while MD simulations (GROMACS) assess stability in aqueous environments. QSAR studies correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with inhibitory activity (IC₅₀) .

Methodological Challenges and Solutions

Q. How are catalytic activities of metal complexes evaluated under anaerobic conditions?

Use Schlenk-line techniques to prepare Co(II) or Ni(II) complexes in degassed solvents. Catalytic performance in O₂-sensitive reactions (e.g., hydrogenation) is tested in gloveboxes, with GC-MS monitoring product formation. Control experiments (e.g., adding TEMPO to quench radicals) identify reaction mechanisms .

Q. What techniques validate metal-chelation efficacy in biological assays?

Fluorescence quenching assays (e.g., competition with Fura-2 for Ca²⁺) quantify binding affinity. In glioblastoma models, inductively coupled plasma mass spectrometry (ICP-MS) measures intracellular metal uptake, while ROS detection (DCFH-DA probe) confirms antioxidant activity .

Q. How are stereochemical outcomes controlled in asymmetric catalysis using this ligand?

Chiral variants (e.g., substituting pyridyl groups with enantiopure amines) induce asymmetry. Circular dichroism (CD) spectra and SC-XRD of ∆/Λ-isomers verify configuration. Enantiomeric excess (ee) is determined via HPLC with chiral columns (e.g., Chiralpak IA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.